Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Phenylpyrrolidine

Cyclophilin D inhibition Mitochondrial permeability transition Stereochemistry-activity relationship

(R)-2-Phenylpyrrolidine is a chiral secondary amine belonging to the 2-arylpyrrolidine class, characterized by a phenyl substituent at the 2-position of the pyrrolidine ring in the (R)-absolute configuration. This compound serves as a versatile chiral building block in asymmetric synthesis and medicinal chemistry, with commercial availability typically at ≥98% enantiomeric excess.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 56523-47-8
Cat. No. B1332707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenylpyrrolidine
CAS56523-47-8
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1
InChIKeyJUTDHSGANMHVIC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Phenylpyrrolidine (CAS 56523-47-8): Scientific Procurement and Chiral Purity Specifications


(R)-2-Phenylpyrrolidine is a chiral secondary amine belonging to the 2-arylpyrrolidine class, characterized by a phenyl substituent at the 2-position of the pyrrolidine ring in the (R)-absolute configuration [1]. This compound serves as a versatile chiral building block in asymmetric synthesis and medicinal chemistry, with commercial availability typically at ≥98% enantiomeric excess . Its utility as a single enantiomer stems from its well-defined three-dimensional geometry, which confers shape complementarity to specific biological targets and enables stereocontrolled transformations [1]. The (R)-enantiomer (CAS 56523-47-8) must be distinguished from its (S)-counterpart (CAS 59347-91-0) and the racemic mixture (CAS 1006-64-0), as these forms exhibit non-interchangeable properties in chiral environments.

Why Generic 2-Phenylpyrrolidine Cannot Substitute for (R)-2-Phenylpyrrolidine in Chiral Applications


The procurement of (R)-2-phenylpyrrolidine versus its racemate or opposite enantiomer is not a trivial substitution. The stereochemical configuration at the 2-position dictates the compound's three-dimensional orientation, which is the determining factor for molecular recognition in asymmetric catalysis and biological target engagement [1]. As demonstrated in cyclophilin D inhibition studies, the (R)-configured phenylpyrrolidine-containing derivative 13(R) showed marked superiority over its (S)-counterpart across multiple in vitro parameters [2]. Similarly, in TRK inhibitor development, the (R)-2-phenylpyrrolidine moiety was specifically identified through structure-guided design for optimal shape complementarity to the TRK hydrophobic pocket, a feature not achievable with the (S)-enantiomer or racemate [1]. The use of racemic mixtures introduces 50% of the inactive or antagonistic enantiomer, potentially confounding structure-activity relationship studies, reducing assay sensitivity, and complicating downstream purification of diastereomeric intermediates.

(R)-2-Phenylpyrrolidine: Quantified Differentiation Evidence for Procurement Decisions


CypD Inhibitor Stereochemical Dependence: (R)-Configured Phenylpyrrolidine Superiority Over (S)-Counterpart

In a direct side-by-side comparison of pure stereoisomers within the N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea scaffold, the compound containing the (R)-configured 2-phenylpyrrolidine moiety (Compound 13(R)) was found superior to the corresponding (S)-configured analog and other tested stereoisomers across all evaluated parameters including CypD inhibition potency, binding affinity, mPTP suppression capacity, and selectivity over CypA off-target [1].

Cyclophilin D inhibition Mitochondrial permeability transition Stereochemistry-activity relationship

TRK Inhibitor Lead Optimization: (R)-2-Phenylpyrrolidine-Containing Compound GNF-8625 vs. Initial Lead

Structure-guided drug design incorporating the (R)-2-phenylpyrrolidine moiety into the imidazopyridazine scaffold yielded compound 7c (GNF-8625), which demonstrated 3 orders of magnitude increased potency against TrkB/C kinases compared to the initial lead compound that lacked this optimized chiral moiety [1]. The (R)-2-phenylpyrrolidine fragment was specifically identified as optimal for shape complementarity to the TRK hydrophobic pocket [1].

Pan-TRK inhibition Kinase inhibitor Oncology

Commercial Enantiomeric Purity Specification: (R)-2-Phenylpyrrolidine vs. Racemic 2-Phenylpyrrolidine

Commercially sourced (R)-2-phenylpyrrolidine is supplied with specified enantiomeric purity ≥98% ee, as verified by chiral HPLC or GC analysis [1]. In contrast, racemic 2-phenylpyrrolidine (CAS 1006-64-0) contains a 1:1 mixture of (R)- and (S)-enantiomers, which introduces 50% of the undesired stereoisomer into any synthetic sequence. Resolution of racemate to obtain enantiomerically pure material requires additional synthetic steps and incurs yield losses [2].

Chiral purity Enantiomeric excess Quality control

Antidepressant Lead Optimization: Enantiospecific Synthesis from (+)-(R)-2-Phenylpyrrolidine

In the development of pyrrolo[2,1-a]isoquinoline antidepressants, the biological activity of four resolved compounds was found to reside exclusively in the (+)-enantiomer subgroup, corresponding to the 6S,10bR absolute configuration for three compounds and 6R,10bR for the fourth [1]. The absolute configurations of these active enantiomers were verified by enantiospecific synthesis starting from (+)-(R)-2-phenylpyrrolidine as the chiral starting material [1]. Compounds from this series were identified as among the most potent inhibitors of dopamine, norepinephrine, and serotonin uptake ever reported [1].

Antidepressant Monoamine uptake inhibition CNS drug discovery

(R)-2-Phenylpyrrolidine: Evidence-Backed Procurement Scenarios and Research Applications


Pan-TRK Inhibitor Medicinal Chemistry Programs

For drug discovery teams developing tropomyosin receptor kinase (TRK) inhibitors targeting oncology indications, (R)-2-phenylpyrrolidine represents a validated privileged fragment. Its incorporation into imidazopyridazine scaffolds yielded a 3-orders-of-magnitude potency improvement against TrkB/C relative to unoptimized leads and achieved tumor regression in KM12 xenograft rat models [1]. The (R)-configuration is specifically required for shape complementarity to the TRK hydrophobic pocket; procurement of the racemate or incorrect enantiomer would compromise target engagement and confound SAR analysis [1].

Cyclophilin D Inhibitor Development for Ischemia-Reperfusion Injury

Research groups developing small-molecule cyclophilin D (CypD) inhibitors should procure the (R)-configured phenylpyrrolidine building block to access the stereochemically optimized 13(R) chemotype. Direct comparative analysis demonstrated that the (R)-configured derivative was superior to the corresponding (S)-analog across CypD inhibition potency, binding affinity, mPTP suppression capacity, and selectivity over CypA off-target, achieving equipotency with the reference inhibitor cyclosporine A [1]. The (R)-enantiomer is essential for accessing this lead series; alternative stereoisomers yield suboptimal pharmacological profiles [1].

Stereospecific Synthesis of CNS-Active Pyrroloisoquinoline Derivatives

For programs synthesizing pyrrolo[2,1-a]isoquinoline-based antidepressants and related CNS-active compounds, (R)-2-phenylpyrrolidine serves as an essential enantiospecific starting material. The absolute configurations of active enantiomers in this series were verified through synthesis starting from (+)-(R)-2-phenylpyrrolidine, with biological activity residing stereospecifically in the (+)-enantiomer subgroup [1]. Procurement of the pure (R)-enantiomer enables stereospecific access to the therapeutically relevant stereoisomers; use of racemic starting material would introduce the inactive enantiomer and necessitate chiral separation of advanced intermediates [1].

Asymmetric Catalysis and Chiral Ligand Synthesis

As a chiral secondary amine with a well-defined stereogenic center, (R)-2-phenylpyrrolidine functions as a versatile building block for constructing chiral organocatalysts and chiral ligands for transition metal catalysis [1]. Its rigid pyrrolidine scaffold provides a three-dimensional framework that can effectively control stereochemical outcomes in asymmetric transformations [2]. Commercial availability at ≥98% ee eliminates the need for in-house chiral resolution, enabling immediate deployment in catalyst synthesis and streamlining reaction optimization workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.